molecular formula C12H14OS B14312839 1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde CAS No. 115205-40-8

1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde

Cat. No.: B14312839
CAS No.: 115205-40-8
M. Wt: 206.31 g/mol
InChI Key: HLKZXXXBIQYUEX-UHFFFAOYSA-N
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Description

1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopentane ring substituted with a phenylsulfanyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde typically involves the introduction of a phenylsulfanyl group to a cyclopentane ring followed by the formation of an aldehyde group. One common method involves the reaction of cyclopentane with phenylsulfanyl chloride in the presence of a base to form 1-(Phenylsulfanyl)cyclopentane. This intermediate is then oxidized using an appropriate oxidizing agent, such as pyridinium chlorochromate (PCC), to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products:

    Oxidation: 1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid

    Reduction: 1-(Phenylsulfanyl)cyclopentane-1-methanol

    Substitution: Various substituted cyclopentane derivatives

Scientific Research Applications

1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme-substrate interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The phenylsulfanyl group can also participate in various interactions, including hydrophobic and π-π interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde can be compared with other similar compounds, such as:

    1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.

    1-(Phenylsulfanyl)cyclopentane-1-methanol: This compound has a primary alcohol group instead of an aldehyde group, leading to different chemical properties and uses.

    Cyclopentanecarboxaldehyde: This compound lacks the phenylsulfanyl group, making it less versatile in terms of chemical modifications and applications.

Properties

CAS No.

115205-40-8

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

1-phenylsulfanylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C12H14OS/c13-10-12(8-4-5-9-12)14-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2

InChI Key

HLKZXXXBIQYUEX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C=O)SC2=CC=CC=C2

Origin of Product

United States

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